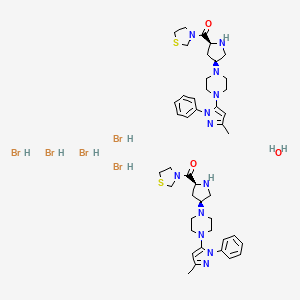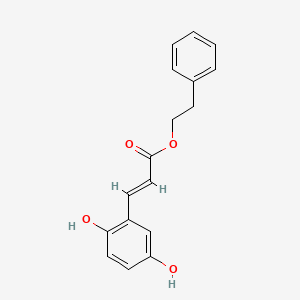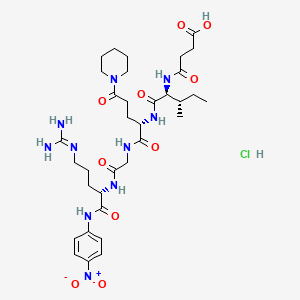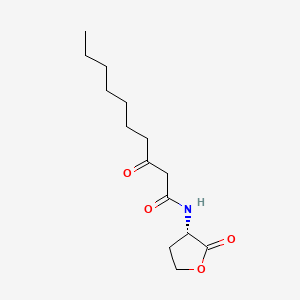![molecular formula C22H31ClN6O3S B3026080 6-[4-[3-(dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine, monohydrochloride](/img/structure/B3026080.png)
6-[4-[3-(dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine, monohydrochloride
Übersicht
Beschreibung
TP-238 (Hydrochlorid) ist ein potenter und selektiver dualer Sonde für die Bromodomains des Cat-Eye-Syndrom-Chromosomenbereichs, Kandidat 2 (CECR2) und des Bromodomain-PHD-Finger-Transkriptionsfaktors (BPTF). Es zeigt eine inhibitorische Aktivität mit IC50-Werten von 30 Nanomolar bzw. 350 Nanomolar. Zusätzlich hemmt TP-238 (Hydrochlorid) das Bromodomain-haltige Protein 9 (BRD9) mit einem pIC50-Wert von 5,9 .
Präparationsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von TP-238 (Hydrochlorid) umfasst mehrere Schritte, darunter die Bildung der Kernstruktur und die anschließende Funktionalisierung. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben.
Industrielle Produktionsmethoden
Die industrielle Produktion von TP-238 (Hydrochlorid) folgt ähnlichen Synthesewegen wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, die Skalierung der Reaktionen und strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .
Wirkmechanismus
Target of Action
TP-238, also known as 6-[4-[3-(dimethylamino)propoxy]phenyl]-2-methylsulfonyl-N-(3-pyrazol-1-ylpropyl)pyrimidin-4-amine;hydrochloride, is a potent and selective dual probe for CECR2/BPTF bromodomains .
CECR2 (cat eye syndrome chromosome region, candidate 2) gene is predominantly expressed in the nervous system and involved in neurulation . Bromodomain PHD finger transcription factor BPTF/FALZ is a core component of the conserved, multi-subunit nucleosome remodelling factor (NURF) complex. BPTF is essential for neural development and haematopoiesis .
Mode of Action
TP-238 interacts with its targets, CECR2 and BPTF, by binding to them with high affinity. It has on-target biochemical activity of 10-30 nM with CECR2 and 100-350 nM with BPTF .
Biochemical Pathways
CECR2 has been implicated in the regulation of DNA damage response . BPTF is involved in c-MYC chromatin recruitment and transcriptional activity in hematopoietic and also cancer stem cells .
Pharmacokinetics
It is recommended that tp-238 be used at no more than 2 µm concentration in cells .
Biochemische Analyse
Biochemical Properties
TP-238 interacts with CECR2 and BPTF bromodomains, showing an IC50 value of 30 nM for CECR2 and 350 nM for BPTF . The nature of these interactions is through binding, which is a common mechanism for probes and their target biomolecules.
Cellular Effects
In cellular contexts, TP-238 has shown to engage with both BPTF and CECR2 with EC50 in the 200-300 nM range . The influence of TP-238 on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, is likely related to its interaction with these bromodomains.
Molecular Mechanism
The molecular mechanism of TP-238 involves its binding to the bromodomains of CECR2 and BPTF
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TP-238 (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of TP-238 (hydrochloride) follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves optimization of reaction conditions, scaling up of reactions, and stringent quality control measures to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
TP-238 (Hydrochlorid) durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können eingesetzt werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Substitutionsreaktionen werden verwendet, um funktionelle Gruppen an der Kernstruktur einzuführen oder zu ersetzen
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene organische Lösungsmittel. Reaktionsbedingungen wie Temperatur, pH-Wert und Reaktionszeit werden optimiert, um die gewünschten Transformationen zu erzielen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
TP-238 (Hydrochlorid) hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als chemische Sonde verwendet, um die Bromodomains von CECR2 und BPTF zu untersuchen.
Biologie: Wird in biologischen Assays eingesetzt, um die Rolle von Bromodomains in verschiedenen zellulären Prozessen zu untersuchen.
Medizin: Potenzielle therapeutische Anwendungen bei der gezielten Ansteuerung von Bromodomains zur Behandlung von Krankheiten wie Krebs.
Industrie: Einsatz bei der Entwicklung neuer Medikamente und chemischer Sonden für Forschung und Entwicklung
Wirkmechanismus
TP-238 (Hydrochlorid) übt seine Wirkung aus, indem es selektiv an die Bromodomains von CECR2 und BPTF bindet. Diese Bindung hemmt die Interaktion dieser Bromodomains mit acetylierten Histonen, wodurch die Genexpression und zelluläre Prozesse moduliert werden. Die Verbindung hemmt auch BRD9, allerdings mit geringerer Potenz .
Wissenschaftliche Forschungsanwendungen
TP-238 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the bromodomains of CECR2 and BPTF.
Biology: Employed in biological assays to investigate the role of bromodomains in various cellular processes.
Medicine: Potential therapeutic applications in targeting bromodomains for the treatment of diseases such as cancer.
Industry: Utilized in the development of new drugs and chemical probes for research and development
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
TP-238: Die freie Base Form von TP-238 (Hydrochlorid) mit ähnlicher biologischer Aktivität.
TP-422: Eine strukturell verwandte Verbindung, die inaktiv gegen BPTF und CECR2 ist
Einzigartigkeit
TP-238 (Hydrochlorid) ist einzigartig aufgrund seiner hohen Selektivität und Potenz für die Bromodomains von CECR2 und BPTF. Seine Fähigkeit, diese Ziele mit niedriger nanomolarer Affinität zu hemmen, macht es zu einem wertvollen Werkzeug für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen .
Eigenschaften
IUPAC Name |
6-[4-[3-(dimethylamino)propoxy]phenyl]-2-methylsulfonyl-N-(3-pyrazol-1-ylpropyl)pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3S.ClH/c1-27(2)13-6-16-31-19-9-7-18(8-10-19)20-17-21(26-22(25-20)32(3,29)30)23-11-4-14-28-15-5-12-24-28;/h5,7-10,12,15,17H,4,6,11,13-14,16H2,1-3H3,(H,23,25,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVADRKEPFRFFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)C2=CC(=NC(=N2)S(=O)(=O)C)NCCCN3C=CC=N3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1-13C)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium-10-13C, 4-oxide, inner salt](/img/structure/B3025997.png)

![4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-16,16,16-d3)oxy]-3,5,9-trioxa-4-phosphapentacosan-25,25,25-d3-1-aminium, inner salt, 4-oxide](/img/structure/B3025999.png)
![6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3026001.png)
![[5R-(3E,5R,6S,16R)]-butanedioic acid, mono(5-hydroxy-16-methyl-2-oxooxacyclohexadec-3-en-6-yl) ester](/img/structure/B3026002.png)






![(5Z,5'Z,8Z,8'Z,11Z,11'Z,14Z,14'Z)-5,8,11,14-eicosatetraenoic acid, 1,1'-[2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1,3-propanediyl] ester](/img/structure/B3026013.png)


